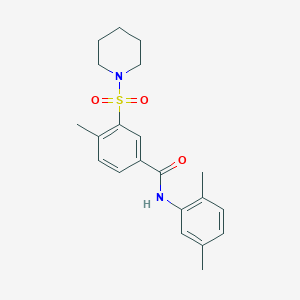
N-(2,5-dimethylphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
Overview
Description
N-(2,5-dimethylphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is commonly referred to as "Compound X" and has been found to exhibit promising pharmacological properties that make it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves the inhibition of the target enzymes through the formation of a covalent bond between the compound and the active site of the enzyme. This leads to the disruption of the enzyme's activity, resulting in the inhibition of the physiological process it is involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme being targeted. For example, the inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure, making the compound a potential candidate for the treatment of glaucoma. Similarly, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, making the compound a potential candidate for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,5-dimethylphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide in lab experiments include its potent inhibitory activity against a variety of enzymes, making it a versatile compound for studying various physiological processes. However, the limitations of using the compound include its complex synthesis process, which requires expertise in organic chemistry, and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. These include:
1. Further optimization of the synthesis process to improve yield and reduce cost.
2. Exploration of the compound's inhibitory activity against other enzymes involved in various physiological processes.
3. Investigation of the compound's potential applications in the treatment of other diseases, such as epilepsy.
4. Development of derivatives of the compound with improved pharmacological properties.
5. Investigation of the compound's potential as a diagnostic tool for the detection of enzyme activity in biological samples.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against various enzymes makes it a versatile compound for studying various physiological processes and developing drugs for the treatment of various diseases. However, further research is needed to optimize its synthesis process, explore its inhibitory activity against other enzymes, and develop derivatives with improved pharmacological properties.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are targets for the treatment of several diseases, including Alzheimer's disease, glaucoma, and epilepsy.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-7-8-16(2)19(13-15)22-21(24)18-10-9-17(3)20(14-18)27(25,26)23-11-5-4-6-12-23/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXIONQYVMNJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4420812.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4420820.png)
![1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B4420825.png)
![6-(4-propoxyphenyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420839.png)
![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4420842.png)

![3-(2-chlorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4420855.png)
![6-[(E)-2-(4-methylphenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420857.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4420861.png)
![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B4420873.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420878.png)
![1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine](/img/structure/B4420896.png)
![N-(2-furylmethyl)-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4420901.png)